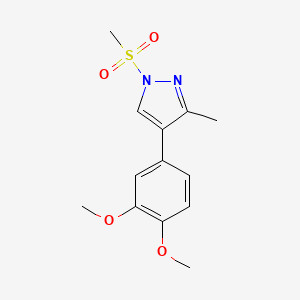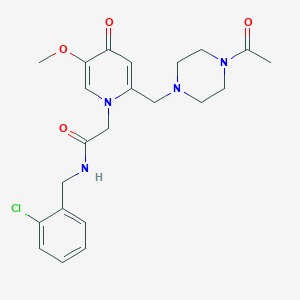![molecular formula C23H22N4O3S B2516457 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1171955-59-1](/img/structure/B2516457.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide" is a complex molecule that may be related to various derivatives synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with pyrazole moieties and carboxamide groups have been synthesized and studied for their antioxidant, antimicrobial, and cytotoxic activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the formation of Schiff's bases, followed by reactions with different reagents such as ethyl cyanoacetate, amines, and carboxylic acids to yield various derivatives . For example, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives involves the reaction of carbohydrazide with aldehydes to form Schiff's bases, which are then reacted with ethyl cyanoacetate to yield the pyrazole-4-carbonitriles .
Molecular Structure Analysis
The molecular structures of synthesized compounds are characterized using spectroscopic methods and, in some cases, X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds and other intermolecular interactions such as C–H⋯π and lone pair⋯π contacts . These interactions are crucial for the stability and properties of the compounds.
Chemical Reactions Analysis
The synthesized compounds can undergo further chemical reactions depending on their functional groups. For instance, carboxamides can be derived from carboxylic acids by reacting with amines . The reactivity of these compounds is also influenced by the presence of substituents on the pyrazole ring and the nature of the carboxamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups such as carboxamide, pyrazole, and benzothiazole contributes to their potential biological activities. The compounds exhibit a range of activities, including antioxidant, antimicrobial, and cytotoxic effects . The quantitative structure–activity relationships (QSAR) and molecular docking studies suggest a correlation between molecular descriptors and biological activities .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
A review encompassing the chemistry of compounds containing pyrazole and benzothiazole structures, like N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, discussed the synthesis, properties, and the potential research avenues for these compounds. It highlighted their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity Assays
The compound falls under the broader category of antioxidants, and a study delved into the reaction pathways of the ABTS/PP decolorization assay, a widely used method to assess antioxidant capacity. It explored the specific reactions of certain antioxidants and discussed how these assays, despite certain limitations, can be instrumental in understanding the antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Role in Heterocyclic Chemistry
The pyrazole moiety, a part of this compound, is significant in the synthesis of biologically active compounds. It's used as a pharmacophore and plays a critical role in the synthesis of a variety of heterocyclic compounds with widespread biological activities, including anticancer, antimicrobial, and antiviral activities (Dar & Shamsuzzaman, 2015).
Biological Activities of Analogous Compounds
Research on analogous compounds indicated their diverse biological effects, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. These studies emphasize the potential of exploring new bioactive compounds within similar chemical structures (Chornous, Palamar, Grozav, & Vovk, 2016).
Role in Neurobiology
Although not directly related to the exact compound , research on structurally similar compounds has revealed insights into neurobiological properties, demonstrating the dynamic interplay between neurotransmitter systems and the role of structural and functional plasticity in brain regions. Such studies offer a glimpse into the potential neurobiological implications of related compounds (McEwen & Olié, 2005).
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-12-16(2)21-20(13-15)31-23(25-21)27(9-8-26-7-3-6-24-26)22(28)17-4-5-18-19(14-17)30-11-10-29-18/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAWIMKMJFJIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)
![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)
![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)



![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)
